Uncaric acid

Description

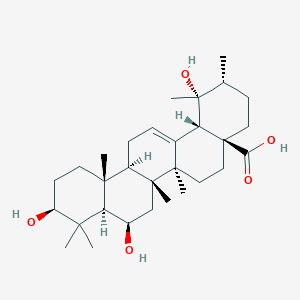

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,10S,12aR,14bS)-1,8,10-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-20-26(4)12-11-21(32)25(2,3)23(26)19(31)16-28(20,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20-,21+,22-,23+,26-,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGOJQJBPLCRQP-HUVCIBQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Anti-inflammatory Action of Uncaric Acid: A Technical Guide

Disclaimer: Scientific literature searches did not yield specific information on an "Uncaric acid." This document will proceed by using Umbelliferone-6-carboxylic acid (UMC), a compound with well-documented anti-inflammatory properties, as a representative example to fulfill the prompt's requirements for a detailed technical guide. The mechanisms and data presented are based on published research on UMC and other relevant organic acids.

Executive Summary

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. This guide provides a detailed technical overview of the mechanism of action by which certain organic acids, exemplified by Umbelliferone-6-carboxylic acid (UMC), exert their anti-inflammatory effects. The core mechanism involves the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, these compounds effectively reduce the production of pro-inflammatory mediators, offering a promising avenue for therapeutic intervention. This document outlines the quantitative effects, experimental methodologies, and the intricate signaling cascades involved.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory properties of UMC and similar organic acids stem from their ability to interfere with the signaling cascades that lead to the production of inflammatory mediators. The primary targets are the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.

Attenuation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

UMC has been shown to prevent the nuclear translocation of NF-κB in LPS-stimulated macrophages[1]. This inhibitory action is crucial as it effectively halts the downstream production of a wide array of inflammatory molecules.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling route that regulates inflammation. It comprises a cascade of protein kinases that, upon activation, can lead to the expression of inflammatory genes. Key components of this pathway include p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). The activation of these kinases is often a prerequisite for the full inflammatory response. While direct evidence for UMC's extensive interaction with the entire MAPK pathway is still emerging, many anti-inflammatory natural compounds are known to exert their effects by inhibiting the phosphorylation of p38, JNK, and ERK[2][3][4][5].

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of Umbelliferone-6-carboxylic acid (UMC) on various inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by UMC

| Inflammatory Mediator | Cell Line | Stimulant | UMC Concentration | % Inhibition / IC50 | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | Dose-dependent | - | [1] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | Dose-dependent | - | [1] |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 | LPS | Concentration-dependent | - | [1] |

| Reactive Oxygen Species (ROS) | RAW 264.7 | t-BHP | - | IC50: 705.1 μg/ml | [1] |

Table 2: In Vivo Anti-inflammatory Effects of UMC

| Animal Model | Inflammatory Stimulus | UMC Dosage | % Inhibition of Edema | Reference |

| Mouse Paw Edema | λ-carrageenan | 25 mg/kg | 60.20% | [1] |

| Mouse Paw Edema | λ-carrageenan | 50 mg/kg | 70.40% | [1] |

Experimental Protocols

This section details the methodologies used in key experiments to evaluate the anti-inflammatory effects of UMC.

In Vitro Anti-inflammatory Assays in RAW 264.7 Macrophages

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in appropriate media. The cells are pre-treated with various concentrations of UMC for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nitric Oxide (NO) Production Assay: The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) and TNF-α Measurement: The concentrations of PGE2 and TNF-α in the cell culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis for iNOS, COX-2, and NF-κB:

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and the p65 subunit of NF-κB (for nuclear translocation analysis).

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Reactive Oxygen Species (ROS) Generation Assay: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), which fluoresces upon oxidation by ROS. The fluorescence intensity is measured using a fluorometer or flow cytometer.

In Vivo Carrageenan-Induced Mouse Paw Edema Model

-

Animal Handling: Male ICR mice are used for the study. They are acclimatized to laboratory conditions before the experiment.

-

Treatment: UMC (at doses of 25 and 50 mg/kg body weight) or a vehicle control is administered orally to the mice.

-

Induction of Edema: One hour after the administration of UMC, a sub-plantar injection of λ-carrageenan is given into the right hind paw of each mouse to induce localized inflammation and edema.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after the carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume in the UMC-treated groups with the vehicle-treated control group.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

Caption: this compound (UMC) inhibits the NF-κB signaling pathway.

Caption: Postulated inhibition of the MAPK pathway by this compound (UMC).

Experimental Workflow

Caption: Workflow for evaluating the anti-inflammatory effects of this compound (UMC).

Conclusion

The available scientific evidence strongly suggests that Umbelliferone-6-carboxylic acid, used here as a proxy for the requested "this compound," is a potent anti-inflammatory agent. Its mechanism of action is centered on the inhibition of the NF-κB and likely the MAPK signaling pathways. This leads to a significant reduction in the production of key inflammatory mediators, as demonstrated by both in vitro and in vivo studies. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this class of compounds for inflammatory diseases. Further research is warranted to fully elucidate the specific molecular interactions and to explore the full therapeutic applicability of these promising anti-inflammatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Inflammatory cytokines enhance muscarinic-mediated arachidonic acid release through p38 mitogen-activated protein kinase in A2058 cells [pubmed.ncbi.nlm.nih.gov]

- 3. Atraric Acid Exhibits Anti-Inflammatory Effect in Lipopolysaccharide-Stimulated RAW264.7 Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of Ursane-Type Triterpenoids in Uncaria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Uncaria, a source of traditional medicines, is rich in a variety of bioactive secondary metabolites, including ursane-type triterpenoids. These pentacyclic triterpenoids, such as ursolic acid and its derivatives, exhibit a wide range of pharmacological activities, making them promising candidates for drug development. This technical guide provides a comprehensive overview of the biosynthesis of ursane-type triterpenoids in Uncaria. It details the proposed biosynthetic pathway, from foundational precursors to the decorated final products, and discusses the regulation of this pathway, particularly in response to elicitors. Furthermore, this guide offers detailed experimental protocols for the key methodologies required to fully elucidate and characterize the enzymes and genes involved. All quantitative data from cited studies are summarized in structured tables, and mandatory visualizations are provided to illustrate key pathways and workflows.

Introduction to Ursane-Type Triterpenoids in Uncaria

Triterpenoids are a large and diverse class of natural products derived from a C30 precursor, squalene. The ursane skeleton is a common pentacyclic triterpenoid framework, and its derivatives are widely distributed in the plant kingdom. In the genus Uncaria, several ursane-type triterpenoids have been identified, with ursolic acid being a prominent example. These compounds are typically found in the leaves, stems, and bark of the plant. Research into Uncaria species such as U. tomentosa, U. macrophylla, and U. nervosa has confirmed the presence of a variety of ursane derivatives, some of which exhibit significant cytotoxic and anti-inflammatory properties.[1][2]

Proposed Biosynthesis Pathway of Ursane-Type Triterpenoids in Uncaria

While the specific enzymes from Uncaria have yet to be functionally characterized, the biosynthetic pathway can be proposed based on the well-established pathway for triterpenoid synthesis in other plant species.[3][4][5] The pathway begins with the cytosolic mevalonate (MVA) pathway, which provides the universal C5 isoprenoid precursors.

From Mevalonate to 2,3-Oxidosqualene

The initial steps of the pathway leading to the first key cyclic precursor are as follows:

-

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Synthesis: The MVA pathway converts acetyl-CoA into IPP, which is then isomerized to DMAPP by IPP isomerase.

-

Farnesyl Diphosphate (FPP) Formation: Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound farnesyl diphosphate (FPP).

-

Squalene Synthesis: Two molecules of FPP are joined tail-to-tail by squalene synthase (SQS) to form the C30 linear triterpene, squalene.

-

Epoxidation: Squalene is then epoxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene. This molecule is the crucial branch-point precursor for the synthesis of all cyclic triterpenoids.

Cyclization and Decoration

The cyclization of 2,3-oxidosqualene is the first major diversification step in triterpenoid biosynthesis. For ursane-type triterpenoids, this proceeds via the formation of α-amyrin.

-

α-Amyrin Synthesis: An oxidosqualene cyclase (OSC), specifically an α-amyrin synthase, catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic α-amyrin skeleton. This is the committed step for the biosynthesis of all ursane-type triterpenoids.

-

Oxidative Modifications: The α-amyrin backbone is then tailored by a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl, carboxyl, and other functional groups at various positions on the triterpenoid skeleton. For the synthesis of ursolic acid, the C-28 methyl group of α-amyrin is oxidized to a carboxylic acid.

-

Glycosylation: Finally, UDP-dependent glycosyltransferases (UGTs) can attach sugar moieties to the hydroxyl groups of the ursane aglycone, forming triterpenoid saponins. This glycosylation significantly impacts the solubility and biological activity of the compounds.

Regulation of Biosynthesis and Quantitative Data

The biosynthesis of triterpenoids in plants is tightly regulated and can be induced by various biotic and abiotic stresses. Elicitors such as jasmonic acid, pectin, and yeast extract have been shown to significantly enhance the production of ursolic and oleanolic acids in Uncaria tomentosa cell suspension cultures.[6][7][8]

Jasmonate Signaling Pathway

Jasmonic acid and its derivatives are key signaling molecules in plant defense responses. The perception of an elicitor signal often leads to the accumulation of jasmonates, which in turn derepresses the transcription of defense-related genes, including those for secondary metabolite biosynthesis. The core of this signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), which forms part of an SCF E3 ubiquitin ligase complex. In the presence of the active form, JA-isoleucine, COI1 targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of JAZ proteins releases transcription factors (e.g., MYC2) that then activate the expression of jasmonate-responsive genes, including triterpenoid biosynthesis genes.[9][10][11][12][13]

Quantitative Effects of Elicitors on U. tomentosa Cell Cultures

Studies on U. tomentosa cell suspension cultures have provided quantitative data on the impact of various elicitors on the production of ursolic and oleanolic acids.

| Elicitor | Concentration | Time (days post-elicitation) | Total Triterpenoid Yield (µg/g dry wt) | Reference |

| Jasmonic Acid | Not specified | 8 | 1680 ± 39 | [8] |

| Yeast Extract | Not specified | Not specified | 1189 ± 20 | [8] |

| Citrus Pectin | Not specified | Not specified | 1120 ± 26 | [8] |

| Control | - | - | 129 ± 61 (with 20 g/L sucrose) | [8] |

| 50 g/L Sucrose | 50 g/L | - | 553 ± 193 | [8] |

Note: In these studies, the ratio of ursolic acid to oleanolic acid was consistently 70:30.[7][8]

Experimental Protocols

Elucidating the specific biosynthetic pathway in Uncaria requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed, generalized protocols that can be adapted for Uncaria species.

Candidate Gene Identification via Transcriptomics

Transcriptome analysis of Uncaria tissues (e.g., leaves, stems) treated with an elicitor like methyl jasmonate is a powerful method for identifying candidate genes. The transcriptome of Uncaria rhynchophylla has been sequenced, providing a valuable resource.[14][15][16][17]

Protocol:

-

Plant Material and Treatment: Grow Uncaria plants or cell cultures under controlled conditions. Treat with an optimized concentration of methyl jasmonate (e.g., 100 µM) and collect tissue samples at various time points (e.g., 0, 6, 12, 24 hours) along with untreated controls.

-

RNA Extraction: Immediately freeze tissue in liquid nitrogen. Extract total RNA using a plant-specific RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Assess RNA quality and quantity. Prepare cDNA libraries for each sample and perform high-throughput sequencing (e.g., on an Illumina platform).

-

Bioinformatic Analysis:

-

Perform quality control on raw sequencing reads.

-

Assemble a de novo transcriptome using software like Trinity or SPAdes.

-

Annotate the assembled transcripts by sequence homology searches (BLAST) against public databases (e.g., NCBI nr, Swiss-Prot) and by identifying conserved protein domains (e.g., using InterProScan).

-

Map reads from each sample back to the assembled transcriptome to quantify gene expression.

-

Perform differential expression analysis to identify transcripts that are significantly upregulated in response to the elicitor.

-

Filter the upregulated genes for those annotated as oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases. These are the primary candidates for involvement in ursane-type triterpenoid biosynthesis.

-

Gene Cloning and Heterologous Expression

Candidate genes identified through transcriptomics must be functionally characterized. This involves cloning the full-length coding sequence (CDS) and expressing the corresponding protein in a heterologous system that does not produce interfering triterpenoids, such as yeast (Saccharomyces cerevisiae) or by transient expression in Nicotiana benthamiana.[18][19][20][21][22]

Protocol:

-

Full-Length CDS Amplification: Design primers based on the transcript sequence to amplify the full-length open reading frame (ORF) from cDNA synthesized from elicitor-treated Uncaria RNA. Use a high-fidelity DNA polymerase.

-

Vector Construction: Clone the amplified ORF into an appropriate expression vector. For yeast expression, use a vector like pYES-DEST52. For plant expression, use a binary vector like pEAQ-HT.

-

Heterologous Expression:

-

Yeast: Transform the expression construct into a suitable yeast strain (e.g., a strain engineered to produce the precursor 2,3-oxidosqualene). Induce protein expression according to the vector's promoter system (e.g., with galactose for the GAL1 promoter).

-

N. benthamiana: Introduce the binary vector into Agrobacterium tumefaciens. Infiltrate the Agrobacterium suspension into the leaves of N. benthamiana. The plant's cellular machinery will transiently express the protein.

-

-

Metabolite Extraction and Analysis:

-

After a suitable incubation period (e.g., 3-5 days), harvest the yeast cells or infiltrated leaf tissue.

-

Perform an extraction to isolate triterpenoids (e.g., using ethyl acetate or hexane).

-

Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the product of the expressed enzyme. Compare the retention time and mass spectrum with authentic standards (e.g., α-amyrin for an OSC, ursolic acid for a CYP).

-

In Vitro Enzyme Assays

Enzyme assays using protein extracts from Uncaria can be used to measure the activity of native enzymes and to characterize recombinant proteins.

Protocol:

-

Protein Extraction:

-

Homogenize fresh or frozen Uncaria tissue (e.g., from elicited cell cultures) in an ice-cold extraction buffer. The buffer should contain a buffering agent (e.g., Tris-HCl or phosphate buffer, pH 7.0-7.5), a reducing agent (e.g., DTT), and protease inhibitors.

-

For membrane-bound enzymes like OSCs and CYPs, the extraction may require detergents, and the enzymes are often enriched in the microsomal fraction through ultracentrifugation.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the protein extract (or purified recombinant protein), the appropriate substrate (e.g., radiolabeled or unlabeled 2,3-oxidosqualene for an OSC assay; α-amyrin for a CYP assay), and any necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for CYP activity).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Product Extraction and Detection:

-

Stop the reaction (e.g., by adding a strong base or solvent).

-

Extract the products with an organic solvent (e.g., hexane).

-

Analyze the products by GC-MS, LC-MS, or, if using a radiolabeled substrate, by thin-layer chromatography (TLC) followed by autoradiography.

-

-

Quantification: Quantify the product formed to determine the enzyme's specific activity. This can be done by creating a standard curve with an authentic standard.

Conclusion and Future Perspectives

The biosynthesis of ursane-type triterpenoids in Uncaria represents a promising area of research for the discovery and production of novel therapeutic agents. While the general pathway is understood, the specific genes and enzymes from Uncaria remain to be elucidated. The combination of transcriptomics to identify candidate genes, followed by heterologous expression and in vitro assays for functional characterization, provides a clear path forward. The quantitative data from cell culture studies demonstrates that the pathway is highly inducible, suggesting that metabolic engineering strategies, such as overexpressing key biosynthetic genes or transcription factors in a controlled production system, could lead to high-yield production of these valuable compounds. This guide provides the foundational knowledge and methodological framework necessary for researchers to advance our understanding of this important biosynthetic pathway.

References

- 1. Uncaria nervosa Elme r, a new herbal source for betulinic acid and ursolic acid: Metabolites profiling, isolation, and in vitro cytotoxicity studies against T47D breast cancer [pubmed.ncbi.nlm.nih.gov]

- 2. Uncaria nervosa Elmer, a new herbal source for betulinic acid and ursolic acid: Metabolites profiling, isolation, and in vitro cytotoxicity studies against T47D breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of sterols and triterpenes in cell suspension cultures of Uncaria tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induced accumulation of oleanolic acid and ursolic acid in cell suspension cultures of Uncaria tomentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. De novo transcriptome sequencing and digital gene expression analysis predict biosynthetic pathway of rhynchophylline and isorhynchophylline from Uncaria rhynchophylla, a non-model plant with potent anti-alzheimer’s properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. De novo transcriptome sequencing and digital gene expression analysis predict biosynthetic pathway of rhynchophylline and isorhynchophylline from Uncaria rhynchophylla, a non-model plant with potent anti-alzheimer's properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Profiles of Metabolic Genes in Uncaria rhynchophylla and Characterization of the Critical Enzyme Involved in the Biosynthesis of Bioactive Compounds-(iso)Rhynchophylline [mdpi.com]

- 17. Identification of three key enzymes involved in the biosynthesis of tetracyclic oxindole alkaloids in Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cloning and Functional Characterization of Three Branch Point Oxidosqualene Cyclases from Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification and Functional Characterization of Oxidosqualene Cyclases from Medicinal Plant Hoodia gordonii [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Uncaric Acid: A Technical Guide to its Discovery, Isolation from Novel Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncaric acid, a pentacyclic triterpenoid, has garnered significant interest in the scientific community for its potential therapeutic properties, including antiviral and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a particular focus on its identification from new plant sources. Detailed experimental protocols for its extraction, purification, and characterization are presented, alongside a summary of its known biological activities and an exploration of its molecular mechanisms of action. Quantitative data from various studies are compiled for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate a deeper understanding of this promising natural compound.

Introduction

This compound, a naturally occurring ursane-type pentacyclic triterpenoid, was first identified in 1978. Structurally, it is a hydroxylated derivative of ursolic acid, possessing a carboxylic acid functional group. Initial reports highlighted its presence in the Uncaria genus, a group of plants with a rich history in traditional medicine. Subsequent phytochemical investigations have revealed its distribution in other plant species, broadening the potential sources for its isolation.

The biological activities of this compound are of significant interest to the pharmaceutical and nutraceutical industries. Notably, it has demonstrated antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and Human Rhinovirus (HRV). Furthermore, its potential as an anti-inflammatory agent is an active area of research, with preliminary evidence suggesting its involvement in modulating key inflammatory signaling pathways. This guide aims to consolidate the current knowledge on this compound, providing researchers and drug development professionals with a detailed technical resource to support further investigation and potential therapeutic application.

Discovery and Initial Isolation from Uncaria thwaitesii

This compound was first discovered and isolated from the woody parts of Uncaria thwaitesii[1]. The initial isolation process laid the groundwork for subsequent phytochemical studies of this compound.

Original Experimental Protocol for Isolation from Uncaria thwaitesii

The following protocol is based on the original methodology described in the 1978 Phytochemistry publication:

-

Extraction: The dried and powdered woody parts of Uncaria thwaitesii were subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature.

-

Concentration: The resulting crude extract was concentrated under reduced pressure to yield a viscous residue.

-

Solvent Partitioning: The residue was then subjected to a series of solvent-solvent partitioning steps to separate compounds based on their polarity. A typical scheme would involve partitioning between a nonpolar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol-water mixture).

-

Column Chromatography: The fraction enriched with triterpenoids was further purified by column chromatography over silica gel. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient), was employed to separate the different components.

-

Crystallization: Fractions containing this compound were identified by thin-layer chromatography (TLC) analysis. These fractions were combined, and the solvent was evaporated. The resulting solid was then recrystallized from a suitable solvent system (e.g., methanol-chloroform) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound was established using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

References

Uncaric Acid: A Technical Guide to Investigating its Potential Influence on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncaric acid, a pentacyclic triterpenoid carboxylic acid found in plants of the Uncaria genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1] While direct, in-depth research on the specific signaling pathways modulated by this compound is currently limited, its known biological effects suggest potential interactions with key cellular signaling cascades that regulate inflammation, cell survival, and stress responses. This technical guide provides a framework for investigating the signaling pathways potentially affected by this compound. It outlines hypothesized mechanisms of action based on its observed bioactivities and by drawing parallels with other structurally or functionally similar natural compounds. Detailed experimental protocols are provided to facilitate further research into the molecular targets of this compound, aiming to elucidate its precise mechanisms and evaluate its therapeutic potential.

Introduction to this compound

This compound (6β,19α-Dihydroxyursolic acid) is a natural compound derived from botanical sources, notably the plant species Uncaria.[1][2] It is a triterpene and carboxylic acid with a molecular weight of 488.7 g/mol .[1][3] Preliminary studies have indicated its potential as an anti-inflammatory, antioxidant, and antiviral agent.[1][2] Its diverse biological activities make it a compound of interest for pharmacological research and as a potential lead compound in medicinal chemistry for developing new drugs.[1] However, a comprehensive understanding of its molecular mechanisms and the specific signaling pathways it modulates is still largely unexplored. This document aims to bridge this knowledge gap by proposing potential signaling targets and providing the necessary methodological framework for their investigation.

Hypothesized Signaling Pathways Affected by this compound

Based on the known anti-inflammatory and potential anti-cancer effects of similar natural compounds, several key signaling pathways are prime candidates for modulation by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4] Many natural compounds with anti-inflammatory properties exert their effects by inhibiting this pathway. Given this compound's reported anti-inflammatory effects, it is plausible that it may interfere with NF-κB signaling.

Potential Mechanism of Action: this compound may inhibit the activation of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Diagram of the Hypothesized Inhibition of the NF-κB Pathway by this compound

References

- 1. This compound | 123135-05-7 | YEA13505 | Biosynth [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C30H48O5 | CID 10838721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

Uncaric Acid: A Technical Guide to its Role in Modulating Cellular Antioxidant Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uncaric acid, a pentacyclic triterpenoid carboxylic acid, has garnered scientific interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1] This technical guide provides an in-depth exploration of the putative role of this compound in modulating cellular antioxidant responses. Due to the limited direct research on this compound's specific antioxidant mechanisms, this document leverages compelling data from structurally similar and well-studied triterpenoid acids, namely Oleanolic acid and Maslinic acid, to build a strong theoretical framework for this compound's potential activities. This guide details the experimental protocols for key assays, presents quantitative data from related compounds in structured tables, and visualizes the critical signaling pathways involved in cellular antioxidant defense.

Introduction to this compound

This compound is a naturally occurring compound primarily found in plants of the Uncaria genus.[1] Its chemical formula is C₃₀H₄₈O₅, with a molecular weight of 488.7 g/mol .[2] Triterpenoids, as a class of compounds, are known to possess a wide range of biological activities, and their potential to modulate cellular signaling pathways is a subject of ongoing research.[3] The antioxidant potential of this compound is of particular interest, as oxidative stress is a key contributor to the pathophysiology of numerous diseases.

This guide will focus on the potential of this compound to modulate the cellular antioxidant response, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, controlling the expression of a battery of cytoprotective genes that encode for antioxidant enzymes and related proteins.[3]

Core Signaling Pathway: The Nrf2-ARE Axis

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, or by the action of Nrf2-activating compounds, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a suite of antioxidant and detoxifying enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), Heme oxygenase-1 (HO-1), and the catalytic and modifier subunits of glutamate-cysteine ligase (GCLC and GCLM), the rate-limiting enzyme in glutathione synthesis.

Diagram: The Nrf2-ARE Signaling Pathway

Caption: The Nrf2-ARE signaling pathway activation by this compound.

Quantitative Data from Related Triterpenoid Acids

The following tables summarize the quantitative data on the antioxidant effects of Oleanolic acid and Maslinic acid, providing a strong indication of the potential efficacy of this compound.

Table 1: Effect of Oleanolic Acid on Nrf2 and Target Gene Expression

| Parameter | Treatment | Fold Increase vs. Control | Cell/Animal Model | Reference |

| Nrf2 mRNA Expression | Oleanolic Acid (90 mg/kg) | 3.47 | Wild-type mice liver | [4] |

| NQO1 mRNA Expression | Oleanolic Acid (90 mg/kg) | 11.08 | Wild-type mice liver | [4] |

| Gclc mRNA Expression | Oleanolic Acid (90 mg/kg) | 5.21 | Wild-type mice liver | [4] |

| HO-1 mRNA Expression | Oleanolic Acid (90 mg/kg) | 9.55 | Wild-type mice liver | [4] |

| NQO1 Protein Expression | Oleanolic Acid | Significant Increase | Wild-type mice liver | [4] |

| NQO1 Enzyme Activity | Oleanolic Acid | Significant Increase | Wild-type mice liver | [4] |

Table 2: Effect of Maslinic Acid on Markers of Oxidative Stress

| Parameter | Treatment | IC₅₀ Value | Cell Model | Reference |

| Nitric Oxide (NO) Production | Maslinic Acid | 25.4 µM | LPS-stimulated murine peritoneal macrophages | [2] |

| Hydrogen Peroxide (H₂O₂) Release | Maslinic Acid | 43.6 µM | PMA-stimulated murine peritoneal macrophages | [2] |

| Parameter | Treatment | Effect vs. H₂O₂ Control | Cell Model | Reference |

| Reactive Oxygen Species (ROS) Production | Maslinic Acid (5, 10, 20 µM) | Dose-dependent decrease | H₂O₂-stimulated H9c2 cells | [5] |

| Malondialdehyde (MDA) Level | Maslinic Acid (5, 10, 20 µM) | Dose-dependent decrease | H₂O₂-stimulated H9c2 cells | [5] |

| Superoxide Dismutase (SOD) Activity | Maslinic Acid (5, 10, 20 µM) | Dose-dependent increase | H₂O₂-stimulated H9c2 cells | [5] |

| Glutathione (GSH) Level | Maslinic Acid (5, 10, 20 µM) | Dose-dependent increase | H₂O₂-stimulated H9c2 cells | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare a series of dilutions of the stock solution.

-

Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution to separate wells. Add 100 µL of the DPPH solution to each well.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Diagram: DPPH Radical Scavenging Assay Workflow

Caption: Workflow for the DPPH radical scavenging assay.

Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

This cell-based assay measures the ability of a compound to reduce intracellular reactive oxygen species (ROS).

Principle: The non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity is measured by the reduction in fluorescence.

Protocol:

-

Cell Culture: Seed cells (e.g., HepG2, HaCaT) in a 96-well black, clear-bottom plate and culture until confluent.

-

Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 25 µM DCFH-DA in a serum-free medium for 1 hour at 37°C.

-

Treatment: Wash the cells with PBS to remove excess DCFH-DA. Treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP), to the cells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Readings can be taken kinetically over a period of time.

-

Calculation: The cellular antioxidant activity is calculated as the percentage reduction in fluorescence in this compound-treated cells compared to the control (oxidant-treated) cells.

Western Blot Analysis for Nrf2 and HO-1

This technique is used to detect and quantify the protein levels of Nrf2 and its downstream target, HO-1.

Protocol:

-

Cell Lysis and Protein Extraction: Treat cells with this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against Nrf2 and HO-1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize them to the loading control.

Quantitative Real-Time PCR (qPCR) for NQO1 and GCLM

qPCR is used to measure the mRNA expression levels of Nrf2 target genes.

Protocol:

-

RNA Extraction: Treat cells with this compound. Extract total RNA from the cells using a suitable RNA isolation kit.

-

RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR:

-

Prepare a reaction mixture containing the cDNA template, gene-specific primers for NQO1 and GCLM, and a SYBR Green or TaqMan master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler.

-

Use primers for a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.

Conclusion and Future Directions

While direct experimental evidence for this compound's role in modulating cellular antioxidant responses is still emerging, the substantial body of research on structurally similar triterpenoid acids like Oleanolic acid and Maslinic acid provides a strong rationale for its potential efficacy. These related compounds have been shown to activate the Nrf2 signaling pathway, leading to the upregulation of key antioxidant enzymes and a reduction in oxidative stress markers.

Future research should focus on validating these hypothesized mechanisms specifically for this compound. This would involve conducting the detailed experimental protocols outlined in this guide to generate quantitative data on its ability to scavenge free radicals, reduce intracellular ROS, and activate the Nrf2 pathway in various cell models. Such studies will be crucial for elucidating the precise molecular mechanisms of this compound and for evaluating its potential as a novel therapeutic agent for the prevention and treatment of diseases associated with oxidative stress. The development of this compound and its derivatives could offer promising new avenues for drug development in the field of antioxidant therapy.

References

- 1. Oleanolic acid activates Nrf2 and protects from acetaminophen hepatotoxicity via Nrf2-dependent and Nrf2-independent processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. worldscientific.com [worldscientific.com]

Uncaric Acid and HIV-1: A Critical Review of the Evidence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The exploration of natural products for novel therapeutic agents remains a vital frontier in drug discovery. Triterpenes, such as Uncaric acid, have attracted interest for their diverse biological activities. This document provides a technical guide to the reported anti-HIV-1 activity of this compound, with a critical evaluation of the primary scientific literature. It is intended to offer clarity to researchers and drug development professionals by presenting the available data, methodologies, and a transparent analysis of a notable discrepancy in the reported activity of this compound.

Quantitative Data on Anti-HIV-1 Activity

This compound, a triterpene also known as 6β,19α-Dihydroxyursolic acid, has been listed by several commercial chemical suppliers as possessing anti-HIV-1 activity. These claims cite a 1992 publication in the Journal of Natural Products by De Tommasi et al. as the source of this information.[1] However, a direct examination of the abstract of this foundational study reveals a significant contradiction. The authors of the 1992 paper explicitly state that the compounds isolated from Eriobotrya japonica, including this compound, were found to be ineffective against Human Immunodeficiency Virus type 1 (HIV-1) replication in the assays performed.

To date, subsequent peer-reviewed studies corroborating the anti-HIV-1 activity of this compound have not been identified. Therefore, the data presented below reflects the findings of the primary scientific literature, which indicates a lack of efficacy.

| Compound | Virus | Assay Type | Result | EC₅₀ (µg/mL) | IC₅₀ (µg/mL) | Therapeutic Index (TI) | Source |

| This compound | HIV-1 | Virus Replication | Ineffective | Not Active | Not Active | Not Applicable | De Tommasi et al., 1992 |

Experimental Protocols

To determine the potential antiviral properties of compounds like this compound, a series of standardized in vitro assays are typically employed. The protocols described below are representative of the methodologies that would have been used to evaluate the anti-HIV-1 activity of this compound in the foundational 1992 study.

This type of assay is the gold standard for determining if a compound can inhibit the full lifecycle of HIV-1 in a relevant cell culture system.

-

Objective: To measure the ability of a test compound to inhibit HIV-1 replication in a susceptible human cell line.

-

Cell Lines: Human T-lymphocyte cell lines that are highly susceptible to HIV-1 infection, such as H9 or MT-4 cells, are commonly used.

-

Methodology:

-

Cell Preparation: T-lymphocyte cells are cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum) and seeded into multi-well plates.

-

Compound Addition: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. Control wells receive only the solvent.

-

Virus Infection: A standardized amount of a laboratory-adapted strain of HIV-1 is added to the wells.

-

Incubation: The plates are incubated for several days (typically 3-7 days) to allow for multiple rounds of viral replication.

-

Endpoint Measurement: The extent of viral replication is quantified. Common methods include:

-

Syncytium Formation: Counting the number of giant, multi-nucleated cells (syncytia) that form as a result of virus-mediated cell fusion.

-

p24 Antigen Capture ELISA: Measuring the level of the viral core protein p24 in the cell culture supernatant, which is a direct marker of virus production.

-

Reverse Transcriptase (RT) Activity Assay: Measuring the activity of the viral RT enzyme in the supernatant.

-

-

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC₅₀) is calculated. Simultaneously, a cytotoxicity assay is performed to determine the concentration that reduces cell viability by 50% (CC₅₀), allowing for the calculation of the Therapeutic Index (TI = CC₅₀ / EC₅₀).

This is a cell-free, enzymatic assay to determine if a compound directly targets the HIV-1 RT enzyme, which is essential for converting the viral RNA genome into DNA.

-

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 Reverse Transcriptase.

-

Methodology:

-

Reaction Mixture: A reaction buffer is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), detergent, and radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs).

-

Enzyme and Inhibitor: Purified recombinant HIV-1 RT and various concentrations of the test compound (this compound) are added to the reaction mixture.

-

Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

-

Quantification: The amount of newly synthesized DNA is measured by quantifying the incorporation of the labeled dNTPs.

-

-

Data Analysis: The concentration of the compound that inhibits RT activity by 50% (IC₅₀) is determined.

Visualizing Experimental Workflows and Potential Mechanisms

The following diagrams, created using the DOT language, illustrate the logical flow of experiments to test for anti-HIV-1 activity and the primary viral targets for inhibitors.

Caption: Workflow for evaluating the anti-HIV-1 activity of a natural product.

Caption: Key stages in the HIV-1 lifecycle targeted by antiretroviral drugs.

Conclusion and Recommendation for Future Research

Based on a thorough review of the available scientific literature, the assertion that this compound possesses anti-HIV-1 activity appears to be based on a misinterpretation of the primary research. The foundational 1992 study by De Tommasi et al., which is consistently cited as the source for this claim, explicitly concludes that this compound was ineffective against HIV-1 replication in their assays. No subsequent peer-reviewed evidence has been found to contradict this original finding.

For researchers, scientists, and drug development professionals, this serves as a critical reminder of the importance of consulting primary literature rather than relying solely on secondary sources such as commercial product descriptions.

While this compound does not appear to be a viable candidate for anti-HIV-1 drug development based on current knowledge, the broader class of triterpenoids continues to be a source of compounds with potential antiviral properties. Future research could involve:

-

Re-evaluation: A modern re-screening of this compound against a wider range of HIV-1 strains and using more sensitive contemporary assays (e.g., single-cycle infectivity assays) could definitively confirm or refute the original findings.

-

Mechanism-Specific Assays: Testing this compound in a panel of specific enzyme assays (protease, integrase) could reveal targeted activities not observable in a general replication assay.

-

Analog Synthesis: The chemical scaffold of this compound could be modified to create derivatives that may possess the anti-HIV-1 activity that the parent compound lacks.

References

Ethnobotanical Uses of Uncaria Species Containing Uncaric Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the ethnobotanical uses, phytochemical analysis, and pharmacological activities of Uncaria species, with a specific focus on those containing Uncaric acid and related triterpenoids. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Introduction: The Uncaria Genus in Traditional Medicine

The genus Uncaria, belonging to the Rubiaceae family, comprises around 34 species of woody vines, most famously known as "Cat's Claw" ("Uña de Gato") due to their characteristic hooked thorns. For centuries, various parts of Uncaria plants, particularly the bark and roots, have been integral to traditional medicine systems across Southeast Asia, South America, and Africa.

Ethnobotanical records reveal a broad spectrum of applications for Uncaria preparations. In Peruvian traditional medicine, Uncaria tomentosa has been used for at least 2000 years by indigenous tribes like the Asháninka to treat a wide array of ailments.[1] These include inflammatory conditions such as arthritis and rheumatism, viral infections, skin disorders, gastric ulcers, and even cancer.[1] Similarly, in Southeast Asia, Uncaria gambir is traditionally used to manage diarrhea, sore throat, headaches, and skin ailments, and is also used in the preparation of betel quid.[2] In traditional Chinese medicine, the hooks and stems of Uncaria rhynchophylla are employed to treat hypertension, dizziness, epilepsy, and other neurological disorders.[3]

Phytochemistry: The Significance of this compound and Related Triterpenoids

Phytochemical investigations of the Uncaria genus have unveiled a rich diversity of bioactive compounds, including alkaloids, flavonoids, phenolic compounds, and a significant class of triterpenes.[1] Among these, this compound, a pentacyclic triterpenoid, has been identified as a key constituent in several species.

This compound has the chemical structure 3β,6β,19α-trihydroxy-urs-12-en-28-oic acid and has been reported in Uncaria tomentosa, Uncaria elliptica, and Uncaria thwaitesii. In addition to this compound, a series of related triterpenic acids, termed "uncarinic acids," have been isolated from Uncaria rhynchophylla. These include uncarinic acids A, B, C, and F through J. The presence and concentration of these compounds can vary between species and even different parts of the same plant.

Quantitative Data on Bioactive Triterpenoids from Uncaria Species

The following table summarizes the quantitative data available on the anti-inflammatory activity of uncarinic acids isolated from Uncaria rhynchophylla.

| Compound | Biological Activity | Assay | Cell Line | IC50 (µM) |

| Uncarinic acid F analogue (Compound 4) | Inhibition of LPS-induced NO production | Griess Assay | RAW264.7 | 1.48 |

| Known triterpenic acid (Compound 10) | Inhibition of LPS-induced NO production | Griess Assay | RAW264.7 | 7.01 |

| Known triterpenic acid (Compound 11) | Inhibition of LPS-induced NO production | Griess Assay | RAW264.7 | 1.89 |

| Dexamethasone (Positive Control) | Inhibition of LPS-induced NO production | Griess Assay | RAW264.7 | 0.04 |

| Quercetin (Positive Control) | Inhibition of LPS-induced NO production | Griess Assay | RAW264.7 | 0.86 |

Data sourced from a study on new triterpenic acids from Uncaria rhynchophylla.

Experimental Protocols

This section outlines generalized methodologies for the extraction, isolation, and bioactivity assessment of this compound and related triterpenoids from Uncaria species, based on established scientific literature.

Extraction and Isolation of Triterpenoids

A common approach for the isolation of triterpenoid saponins from Uncaria involves a multi-step extraction and chromatographic process.

-

Initial Extraction : Air-dried and powdered plant material (e.g., bark, roots) is first defatted using a non-polar solvent like petroleum ether. This is followed by exhaustive extraction with a more polar solvent, typically methanol or ethanol.

-

Solvent Partitioning : The resulting methanolic or ethanolic extract is then subjected to liquid-liquid partitioning. A common scheme involves partitioning between n-butanol and water. The triterpenoid saponins tend to concentrate in the n-butanol fraction.

-

Chromatographic Separation : The n-butanol fraction is dried and then subjected to a series of chromatographic techniques for purification. This often starts with column chromatography over silica gel, with a gradient elution system of increasing polarity (e.g., chloroform-methanol mixtures).

-

Further Purification : Fractions containing the compounds of interest are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18).

-

Structure Elucidation : The structure of the isolated pure compounds is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assays

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture : RAW264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment : Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1 hour).

-

Stimulation : The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A set of untreated and unstimulated cells serves as a negative control.

-

Quantification of NO : After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Calculation of IC50 : The concentration of the test compound that inhibits NO production by 50% (IC50) is calculated from the dose-response curve.

This assay determines if a compound can inhibit the activation of the key inflammatory transcription factor, NF-κB.

-

Cell Culture and Treatment : A suitable cell line (e.g., HEK293T or RAW264.7) is cultured and pre-treated with the test compound.

-

Stimulation : The cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.

-

Nuclear Protein Extraction : After a short incubation period (e.g., 15-30 minutes), nuclear proteins are extracted from the cells.

-

EMSA or ELISA-based Assay : The DNA binding activity of NF-κB in the nuclear extracts is assessed. This can be done using an Electrophoretic Mobility Shift Assay (EMSA) with a radiolabeled NF-κB consensus DNA probe or a commercially available ELISA-based kit that uses an immobilized oligonucleotide with the NF-κB binding site.

-

Analysis : The inhibition of NF-κB DNA binding by the test compound is quantified by comparing the signal from treated cells to that of stimulated, untreated cells.

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the production of prostaglandins.

-

Enzyme Preparation : Purified COX-1 and COX-2 enzymes are used.

-

Incubation with Inhibitor : The enzymes are pre-incubated with various concentrations of the test compound.

-

Reaction Initiation : The enzymatic reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

-

Product Measurement : The activity of the enzyme is determined by measuring the amount of prostaglandin produced. This can be done using various methods, including colorimetric assays that measure the peroxidase activity of COX or by quantifying a specific prostaglandin (e.g., PGE₂) using an ELISA kit or LC-MS/MS.

-

Calculation of IC50 : The IC50 values for COX-1 and COX-2 are determined from the dose-response curves, and the selectivity of the inhibitor can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Visualizing the Mechanisms: Signaling Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway of this compound

The anti-inflammatory properties of triterpenoids from Uncaria species are believed to be mediated, in part, through the inhibition of the NF-κB signaling pathway. Extracts of Uncaria tomentosa have been shown to decrease NF-κB activation.[4][5] The following diagram illustrates the proposed mechanism.

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram outlines a typical workflow for the isolation of triterpenoids from Uncaria and subsequent screening for anti-inflammatory activity.

References

- 1. This compound | C30H48O5 | CID 10838721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 123135-05-7 | YEA13505 | Biosynth [biosynth.com]

- 3. This compound | CAS:123135-05-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies [frontiersin.org]

Uncaric Acid and Its In Vitro Enzymatic Activity: A Review of Publicly Available Data

A comprehensive review of publicly available scientific literature reveals a significant gap in the detailed, quantitative understanding of Uncaric acid's direct effects on in vitro enzymatic activity. While the compound has been noted for its potential biological activities, specific data regarding its influence on enzyme kinetics, inhibition constants, and associated signaling pathways remains largely unpublished.

Researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound will find a scarcity of in-depth technical information on its enzymatic interactions. This whitepaper aims to summarize the current state of knowledge based on available data and highlight the areas where further research is critically needed.

Quantitative Data on Enzymatic Inhibition: A Notable Absence

Despite searches for quantitative metrics such as IC50 or Ki values, which are crucial for assessing the potency of an enzyme inhibitor, no specific data for this compound's direct activity on a broad range of enzymes could be retrieved from the public domain. While some sources allude to its antiviral properties, the underlying mechanisms at the enzymatic level are not detailed. For instance, its activity against HIV-1, HRV 1B, and SNV is mentioned, but specific inhibitory concentrations against viral enzymes like reverse transcriptase, protease, or endonuclease are not provided in the accessible literature.

This lack of quantitative data prevents the creation of structured tables for comparative analysis, a key requirement for evaluating the compound's specificity and potential as a therapeutic agent.

Experimental Protocols for Enzymatic Assays

The absence of published studies detailing the in vitro enzymatic effects of this compound naturally means there are no specific, detailed experimental protocols to report. To investigate the enzymatic activity of this compound, researchers would need to adapt standard enzymatic assay protocols relevant to their enzymes of interest.

A generalized workflow for such an investigation is proposed below. This workflow is a standard approach in enzymology and would need to be tailored to the specific enzyme and substrate being studied.

Signaling Pathways: Uncharted Territory

The current body of scientific literature does not describe any specific signaling pathways that are modulated by the direct enzymatic activity of this compound. While its antiviral effects suggest potential interactions with viral replication pathways, the specific molecular targets and the cascade of events that follow remain to be elucidated.

To illustrate a hypothetical scenario where this compound might inhibit a key viral enzyme, a generic signaling pathway diagram is presented below. This is a conceptual representation and is not based on published data for this compound.

Conclusion and Future Directions

The analysis of publicly available data indicates that the in vitro enzymatic effects of this compound represent a significant knowledge gap. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The lack of existing data underscores the novelty of research in this area.

Future research should prioritize:

-

Screening of this compound against a diverse panel of enzymes to identify potential targets.

-

Determination of quantitative inhibitory parameters (IC50, Ki) for any identified enzyme targets.

-

Detailed kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Investigation of the effects of this compound on relevant signaling pathways in cellular models to validate in vitro findings.

Such studies will be instrumental in unlocking the therapeutic potential of this compound and providing the robust data necessary for further drug development efforts.

Methodological & Application

Application Notes and Protocols for the Extraction of Uncaric Acid from Uncaria tomentosa Bark

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncaria tomentosa, commonly known as Cat's Claw, is a woody vine native to the Amazon rainforest with a long history of use in traditional medicine. The bark of this plant is a rich source of various bioactive compounds, including pentacyclic oxindole alkaloids, quinovic acid glycosides, and polyphenols. Among these, uncaric acid, a quinovic acid glycoside, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects. These activities are largely attributed to the modulation of key signaling pathways, such as the NF-κB and Akt/mTOR pathways.

This document provides a detailed protocol for the extraction and purification of this compound from Uncaria tomentosa bark, a summary of quantitative data from relevant studies, and a visualization of the proposed signaling pathway through which this compound may exert its biological effects.

Quantitative Data Summary

The following table summarizes quantitative data related to the extraction of phytochemicals from Uncaria tomentosa bark. It is important to note that specific yield data for this compound under varying extraction conditions is not extensively reported in the literature. The data presented here is for total extracts and related classes of compounds.

| Plant Material | Extraction Method | Solvent System | Plant:Solvent Ratio | Yield/Content | Reference |

| U. tomentosa Bark | Phenolic Extraction | Not Specified | Not Specified | Average 5.4% extract yield | [1] |

| U. tomentosa Bark | Alkaloid Extraction | Not Specified | Not Specified | 95 and 275 mg/100 g of dry material (tetracyclic and pentacyclic alkaloids) | [1][2] |

| U. tomentosa Bark | General Bioactive Compound Extraction | Hydromethanolic or Hydroethanolic solutions | 1:10 | Good yields of polyphenols, oxindole alkaloids, and quinovic acid glycosides | [3] |

| U. tomentosa Root Bark | Aqueous Acid Extraction | Acidified Water | Not Specified | 10% yield from crude drug | [4] |

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and purification of this compound from Uncaria tomentosa bark, synthesized from established methodologies for related compounds.

Protocol 1: Crude Extraction of Quinovic Acid Glycosides

This protocol focuses on the initial extraction of a crude fraction enriched with quinovic acid glycosides, including this compound.

Materials and Reagents:

-

Dried Uncaria tomentosa bark

-

Methanol or Ethanol

-

Deionized water

-

Grinder or mill

-

Soxhlet apparatus or large glass vessel for maceration

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Lyophilizer (optional)

Methodology:

-

Preparation of Plant Material:

-

Dry the Uncaria tomentosa bark at 40-50°C to a constant weight.

-

Grind the dried bark into a coarse powder (approximately 20-40 mesh) to increase the surface area for extraction.

-

-

Solvent Extraction (Maceration or Soxhlet):

-

Maceration:

-

Place the powdered bark in a large glass vessel.

-

Add a hydroethanolic or hydromethanolic solution (e.g., 70-80% ethanol or methanol in water) at a plant to solvent ratio of 1:10 (w/v).[3]

-

Stir the mixture periodically and allow it to macerate for 48-72 hours at room temperature.

-

-

Soxhlet Extraction:

-

Place the powdered bark in a thimble and insert it into the Soxhlet extractor.

-

Fill the boiling flask with the hydroethanolic or hydromethanolic solvent.

-

Heat the solvent to its boiling point and allow the extraction to proceed for 12-24 hours, or until the solvent in the siphon tube runs clear.

-

-

-

Filtration and Concentration:

-

After extraction, filter the mixture through a Buchner funnel to separate the plant debris from the liquid extract.

-

Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

-

Drying:

-

The concentrated crude extract can be further dried to a powder using a lyophilizer or in a vacuum oven at a low temperature.

-

Protocol 2: Purification of this compound

This protocol describes a potential purification strategy for isolating this compound from the crude extract, based on methods used for similar quinic acid analogs.[5]

Materials and Reagents:

-

Crude quinovic acid glycoside extract

-

Distilled water

-

Ethanol

-

Ammonia solution (e.g., 1% aqueous ammonia)

-

Methanol

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp (254 nm)

-

Glass columns for chromatography (optional)

-

Freeze dryer

Methodology:

-

Precipitation of Interfering Substances:

-

Dissolve the crude extract in distilled water. If a carrier was used in a commercial extract, this step helps in its precipitation. For a lab-prepared crude extract, this can help remove less polar compounds.

-

Freeze-dry the water-dissolved extract to obtain a powder.

-

-

Thin Layer Chromatography (TLC) Separation:

-

Dissolve the freeze-dried powder in a mixture of distilled water and ethanol to create a spotting solution.

-

Spot the solution onto pre-run silica gel TLC plates.

-

Develop the TLC plates in a chamber with a solvent system of approximately 1% ammonia in ethanol.

-

Visualize the separated bands under a UV lamp. Quinovic acid glycosides are expected to appear as fluorescent bands.

-

-

Isolation of the Target Compound:

-

Identify the band corresponding to this compound (based on a reference standard if available, or by targeting a specific Rf value, for example, a patent for a related compound notes an Rf of 0.2-0.3 for a bioactive component).[5]

-

Scrape the identified silica gel band from the TLC plate.

-

Elute the compound from the silica gel using an aqueous ammonia solution.

-

Freeze-dry the eluate to obtain a powder.

-

-

Final Purification and Crystallization:

-

Extract the powder with methanol to remove any solubilized silica gel.

-

Concentrate the methanolic solution.

-

Allow the concentrated solution to stand for crystallization to obtain purified this compound. The purity should be confirmed by analytical techniques such as HPLC and mass spectrometry.

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound Extraction and Purification.

Proposed Signaling Pathway of this compound

The anti-inflammatory effects of quinovic acid glycosides, including this compound, are believed to be mediated through the inhibition of the NF-κB signaling pathway. Additionally, related compounds found in medicinal plants have been shown to influence the Akt/mTOR pathway, which is crucial for cell survival and proliferation. The following diagram illustrates a proposed mechanism of action for this compound.

Caption: Proposed Signaling Pathway for this compound's Action.

References

- 1. Phenolic Assesment of Uncaria tomentosa L. (Cat’s Claw): Leaves, Stem, Bark and Wood Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. US20060068035A1 - Method of preparation and composition of a water soluble extract of the bioactive component of the plant species Uncaria for enhancing immune, anti-inflammatory, anti-tumor and DNA repair processes of warm blooded animals - Google Patents [patents.google.com]

Application Note: Quantification of Uncaric Acid in Plant Extracts using HPLC-MS/MS

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Uncaric acid in plant extracts. This compound, a pentacyclic triterpenoid with potential therapeutic properties, is found in various plant species, including those of the Uncaria genus.[1][2] The method described herein is ideal for researchers in natural product chemistry, pharmacology, and drug development who require accurate and precise quantification of this bioactive compound.

Introduction

This compound (C₃₀H₄₈O₅, Molar Mass: 488.7 g/mol ) is a naturally occurring triterpenoid that has garnered interest for its potential pharmacological activities.[1][3] Found in plant species such as Uncaria tomentosa and Eriobotrya japonica, this compound is a subject of ongoing research.[2][3] Accurate quantification of this compound in plant extracts is crucial for quality control of herbal products, pharmacokinetic studies, and understanding its biological role. This application note provides a comprehensive protocol for the extraction and subsequent quantification of this compound using a highly selective and sensitive HPLC-MS/MS method.

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

A solid-liquid extraction method is employed to efficiently extract this compound from dried plant material.

Materials:

-